2,5-Bis(3-bromobenzylidene)cyclopentanone
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Overview
Description
2,5-Bis(3-bromobenzylidene)cyclopentanone is a chemical compound with the molecular formula C19H14Br2O. It is characterized by the presence of two bromobenzylidene groups attached to a cyclopentanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3-bromobenzylidene)cyclopentanone typically involves the condensation reaction between 3-bromobenzaldehyde and cyclopentanone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(3-bromobenzylidene)cyclopentanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
2,5-Bis(3-bromobenzylidene)cyclopentanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Bis(3-bromobenzylidene)cyclopentanone is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its potential anticancer activity may involve the inhibition of certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(4-methylbenzylidene)cyclopentanone
- 2,5-Bis(3-methoxybenzylidene)cyclopentanone
Comparison
2,5-Bis(3-bromobenzylidene)cyclopentanone is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H14Br2O |
---|---|
Molecular Weight |
418.1 g/mol |
IUPAC Name |
(2E,5E)-2,5-bis[(3-bromophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C19H14Br2O/c20-17-5-1-3-13(11-17)9-15-7-8-16(19(15)22)10-14-4-2-6-18(21)12-14/h1-6,9-12H,7-8H2/b15-9+,16-10+ |
InChI Key |
MQKBSTJEWWWOFG-KAVGSWPWSA-N |
Isomeric SMILES |
C1/C(=C\C2=CC(=CC=C2)Br)/C(=O)/C(=C/C3=CC(=CC=C3)Br)/C1 |
Canonical SMILES |
C1CC(=CC2=CC(=CC=C2)Br)C(=O)C1=CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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